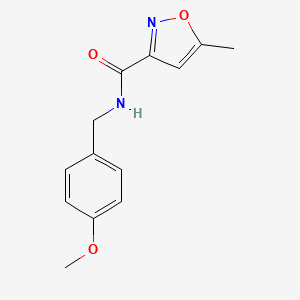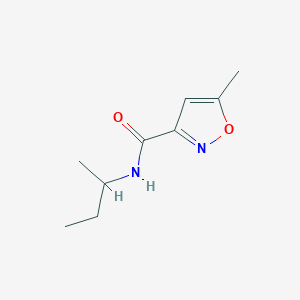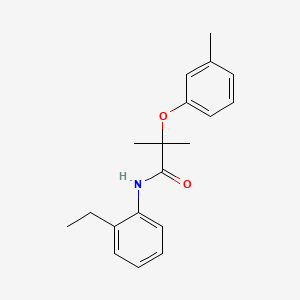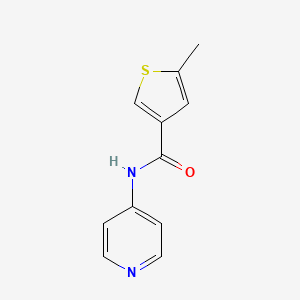![molecular formula C15H21NO2 B4432288 1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)
1-[2-(2-methylphenoxy)propanoyl]piperidine
Vue d'ensemble
Description
1-[2-(2-methylphenoxy)propanoyl]piperidine, also known as MPP or MPPP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPP is a derivative of piperidine and has been synthesized through various methods. The compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
1-[2-(2-methylphenoxy)propanoyl]piperidine acts as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into nerve terminals, leading to an increase in dopamine levels in the brain. This mechanism of action is similar to that of cocaine and other stimulants.
Biochemical and Physiological Effects:
This compound has been shown to have unique biochemical and physiological effects. The compound has been shown to increase dopamine levels in the brain, leading to increased motor activity and improved cognitive function. This compound has also been shown to have analgesic effects and may be useful in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-methylphenoxy)propanoyl]piperidine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in pure form. This compound has also been shown to have unique biochemical and physiological effects, making it a promising candidate for further research. However, there are also limitations to the use of this compound in laboratory experiments. The compound has been shown to be toxic in high doses and may have adverse effects on animal subjects.
Orientations Futures
There are several future directions for research involving 1-[2-(2-methylphenoxy)propanoyl]piperidine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Parkinson's disease. This compound may also be useful in the development of new drugs for the treatment of pain. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Applications De Recherche Scientifique
1-[2-(2-methylphenoxy)propanoyl]piperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a unique mechanism of action and can affect the release of neurotransmitters in the brain. This compound has been used in studies investigating the role of dopamine in Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-8-4-5-9-14(12)18-13(2)15(17)16-10-6-3-7-11-16/h4-5,8-9,13H,3,6-7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKBDWHOWFJPKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4432205.png)
![N-{4-[(methylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B4432210.png)
![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)






![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)

![2-chloro-6-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4432297.png)